molecular formula C12H18Cl2O8 B3319019 3',5'-Anhydrosucralose CAS No. 105066-20-4

3',5'-Anhydrosucralose

Cat. No. B3319019
CAS RN: 105066-20-4
M. Wt: 361.17 g/mol
InChI Key: OGYOPLQEJSYKNY-QBMZZYIRSA-N
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Description

3',5'-Anhydrosucralose (also known as Anhydrosucralose or AS) is a non-nutritive sweetener that is 600 times sweeter than sugar. It is commonly used as a sugar substitute in food and beverage industries, particularly in low-calorie and low-sugar products. AS was first discovered in 1976 and has been approved for use in food and beverages by the United States Food and Drug Administration (FDA) since 1998.

Mechanism of Action

AS works by binding to sweet taste receptors on the tongue, which sends a signal to the brain that a sweet taste has been detected. However, unlike sugar, AS is not metabolized by the body and does not provide any calories. AS is excreted from the body through urine and feces.
Biochemical and Physiological Effects:
AS has been shown to have no significant effect on blood glucose levels, making it a suitable sugar substitute for individuals with diabetes. AS has also been shown to have no significant effect on insulin levels, cholesterol levels, or blood pressure. However, some studies have suggested that AS may have an impact on gut microbiota, although the long-term effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

AS has several advantages for use in lab experiments, including its high sweetness intensity, stability, and solubility in water. However, AS also has some limitations, including its high cost and limited availability in some regions.

Future Directions

There are several future directions for research on AS, including its potential use in drug delivery systems, its impact on gut microbiota, and its safety for long-term use. Additionally, there is a need for further research on the synthesis method of AS to improve its efficiency and reduce its cost. Furthermore, there is a need for more studies on the sensory and nutritional properties of AS in food and beverage products.
Conclusion:
In conclusion, AS is a non-nutritive sweetener that has been extensively studied for its potential applications in various industries. Its high sweetness intensity, stability, and solubility in water make it a suitable sugar substitute for low-calorie and low-sugar products. However, further research is needed to fully understand its impact on gut microbiota and its safety for long-term use.

Scientific Research Applications

AS has been extensively studied for its potential applications in various industries, including food and beverage, pharmaceutical, and cosmetic. In the food and beverage industry, AS is commonly used as a sugar substitute in low-calorie and low-sugar products, such as diet soda, yogurt, and baked goods. In the pharmaceutical industry, AS has been investigated for its potential use in drug delivery systems and as a taste masking agent. In the cosmetic industry, AS has been studied for its potential use as a skin conditioning agent.

properties

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[[(1R,3R,4S,7R)-3-(chloromethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2O8/c13-3-12(10-7(16)5(21-12)2-19-10)22-11-9(18)8(17)6(14)4(1-15)20-11/h4-11,15-18H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYOPLQEJSYKNY-QBMZZYIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(O2)(CCl)OC3C(C(C(C(O3)CO)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](O1)[C@](O2)(CCl)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Anhydrosucralose

CAS RN

105066-20-4
Record name 3',5'-Anhydrosucralose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5'-ANHYDROSUCRALOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT0JDP2HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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